Cas no 545-56-2 ((6beta,14alpha,16beta,17xi)-20-ethyl-6,16-dimethoxy-4-(methoxymethyl)aconitane-1,7,8,14-tetrol)
545-56-2 structure
Product Name:(6beta,14alpha,16beta,17xi)-20-ethyl-6,16-dimethoxy-4-(methoxymethyl)aconitane-1,7,8,14-tetrol
Numero CAS:545-56-2
MF:C24H39NO7
MW:453.568968057632
CID:1589822
PubChem ID:145925533
Update Time:2025-04-21
(6beta,14alpha,16beta,17xi)-20-ethyl-6,16-dimethoxy-4-(methoxymethyl)aconitane-1,7,8,14-tetrol Proprietà chimiche e fisiche
Nomi e identificatori
-
- (6beta,14alpha,16beta,17xi)-20-ethyl-6,16-dimethoxy-4-(methoxymethyl)aconitane-1,7,8,14-tetrol
- Delcosine
- SMR000470840
- MLSMR
- MLS000728670
- Aconitane-1,7,8,14-tetrol, 20-ethyl-6,16-dimethoxy-4-(methoxymethyl)-, (1alpha,6beta,14alpha,16beta)-
- UNII-310MTB41FE
- 545-56-2
- Delcosin
- 310MTB41FE
- Iliensine
- Aconitane-1,7,8,14-tetrol, 20-ethyl-6,16-dimethoxy-4-(methoxymethyl)-, (1.alpha.,6.beta.,14.alpha.,16.beta.)-
- Aconitane-1,7,8,14-tetrol, 6,16-dimethoxy-20-ethyl-4-(methoxymethyl)-, (1-alpha,6-beta,14-alpha,16-beta)-
- Lucaconine
- BRN 1554964
- DELCOSINE [MI]
- Delphamine
- Takawo bsae I
- (1.ALPHA.,6.BETA.,14.ALPHA.,16.BETA.)-20-ETHYL-6,16-DIMETHOXY-4-(METHOXYMETHYL)ACONITANE-1,7,8,14-TETROL
- Takao base I
- C08676
- CHEBI:4381
- (1S,2R,3R,4S,5S,6S,8R,9S,13S,16S,17R,18S)-11-Ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,9,16-tetrol
- NS00094356
- Q27106363
-
- Inchi: 1S/C24H39NO7/c1-5-25-10-21(11-30-2)7-6-15(26)23-13-8-12-14(31-3)9-22(28,16(13)17(12)27)24(29,20(23)25)19(32-4)18(21)23/h12-20,26-29H,5-11H2,1-4H3/t12-,13-,14+,15+,16-,17+,18-,19+,20?,21+,22-,23+,24-/m1/s1
- Chiave InChI: BMZNJVXOLCBDPZ-AXCJZLSHSA-N
- Sorrisi: O[C@@]12[C@H]([C@@H]3[C@@]4(COC)CC[C@@H]([C@]3([C@@H]3C[C@@H]5[C@H](C[C@]1([C@H]3[C@H]5O)O)OC)C2N(CC)C4)O)OC
Proprietà calcolate
- Massa esatta: 453.273
- Massa monoisotopica: 453.273
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 32
- Conta legami ruotabili: 5
- Complessità: 798
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 12
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 112A^2
- XLogP3: -1.1
Proprietà sperimentali
- Colore/forma: Solid powder
- Densità: 1.37
- Punto di fusione: 203-204°
- Punto di ebollizione: 594.4°C at 760 mmHg
- Punto di infiammabilità: 313.3°C
- Indice di rifrazione: 1.619
- Rotazione specifica: D25 +56.8° (c = 2.01 in chloroform)
(6beta,14alpha,16beta,17xi)-20-ethyl-6,16-dimethoxy-4-(methoxymethyl)aconitane-1,7,8,14-tetrol Informazioni sulla sicurezza
- Parola segnale:Warning
- Condizioni di conservazione:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
(6beta,14alpha,16beta,17xi)-20-ethyl-6,16-dimethoxy-4-(methoxymethyl)aconitane-1,7,8,14-tetrol Letteratura correlata
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
-
4. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
545-56-2 ((6beta,14alpha,16beta,17xi)-20-ethyl-6,16-dimethoxy-4-(methoxymethyl)aconitane-1,7,8,14-tetrol) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti